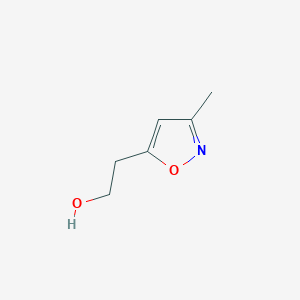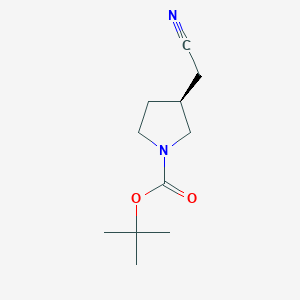![molecular formula C13H17N3 B1453433 [2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine CAS No. 1177360-17-6](/img/structure/B1453433.png)
[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of “[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine” involves the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization . This results in the formation of N-acyl derivative of pyrrole .
Molecular Structure Analysis
The molecular structure of “[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3,285, 3,195 (NH/NH2), 1,655 (amide C=O) cm−1 . The 1H NMR spectrum shows signals at 1.95 (s, 6H, pyrrole methyls), 4.51 (s, 2H, NH2), 5.80 (s, 2H, pyrrole-C3 and C4–H), among others .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine” can be inferred from its spectroscopic data. For instance, the melting point is 170–172 °C . The compound also shows characteristic IR and NMR signals, as mentioned above .
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine and its derivatives have been studied for their potential anticonvulsant activities. In a study by Pandey and Srivastava (2011), a series of Schiff bases of 3-aminomethyl pyridine, which is structurally similar to [2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine, were synthesized and evaluated for anticonvulsant activity. Some compounds in this series exhibited significant seizure protection after intraperitoneal administration in various models, suggesting the potential therapeutic utility of such compounds in treating seizure disorders (Pandey & Srivastava, 2011).
Hydrogen Bonding Studies
Another application of compounds related to [2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine is in the study of hydrogen bonding. Akerman and Chiazzari (2014) synthesized three pyrrolide-imine Schiff base compounds, including structures similar to the compound of interest. Their study focused on understanding complementary hydrogen bonding in these compounds, which can contribute to insights in molecular recognition and self-assembly processes (Akerman & Chiazzari, 2014).
Anticancer Activity
Research has also explored the anticancer activity of complexes derived from compounds like [2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine. Mbugua et al. (2020) reported on new palladium (Pd)II and platinum (Pt)II complexes using Schiff base ligands structurally related to the compound . These complexes showed significant anticancer activity against various human cancerous cell lines, indicating potential applications in cancer therapy (Mbugua et al., 2020).
Propiedades
IUPAC Name |
[2,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-7-12(8-14)11(2)16(10)9-13-5-3-4-6-15-13/h3-7H,8-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUBJUCVBOMEOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=N2)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





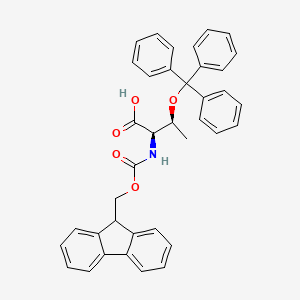



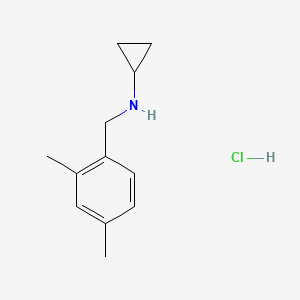
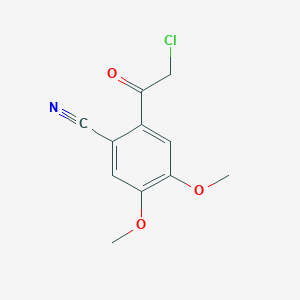
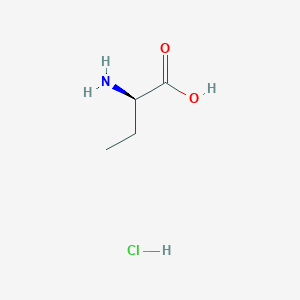
![(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453367.png)
![3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B1453368.png)
![4-bromo-N-[2-(methylsulfanyl)ethyl]-1-(propan-2-yl)-1H-pyrrole-2-carboxamide](/img/structure/B1453369.png)
